molecular formula C20H16N2O2 B12602367 2,2'-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) CAS No. 649536-59-4

2,2'-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole)

Cat. No.: B12602367
CAS No.: 649536-59-4
M. Wt: 316.4 g/mol
InChI Key: ZLNVTTLNVCRWMF-UHFFFAOYSA-N
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Description

2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) is an organic compound that belongs to the class of anthracene-based derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) typically involves the reaction of anthracene derivatives with appropriate oxazole precursors. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, base, and solvents like toluene or DMF (dimethylformamide) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for 2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce dihydroanthracene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and transfer energy to other molecules, leading to various photochemical reactions. This property is particularly useful in applications like photodynamic therapy, where the compound generates reactive oxygen species to kill cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

2,2’-(Anthracene-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) stands out due to its unique combination of anthracene and oxazole moieties, which confer distinct photophysical properties. Compared to other anthracene derivatives, this compound exhibits higher thermal stability and a larger Stokes shift, making it more suitable for specific applications in fluorescence and optoelectronics .

Properties

CAS No.

649536-59-4

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-[8-(4,5-dihydro-1,3-oxazol-2-yl)anthracen-1-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C20H16N2O2/c1-3-13-11-14-4-2-6-16(20-22-8-10-24-20)18(14)12-17(13)15(5-1)19-21-7-9-23-19/h1-6,11-12H,7-10H2

InChI Key

ZLNVTTLNVCRWMF-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NCCO5

Origin of Product

United States

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